Increased Lipophilicity (XLogP) Compared to Parent 1-Azaspiro[3.5]nonane Scaffold
6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane exhibits a computed XLogP3-AA of 3.2, which is 1.6 log units higher than the value of 1.6 for the unsubstituted parent 1-azaspiro[3.5]nonane, both computed using the same algorithm and source [1][2]. This represents a ~40-fold increase in calculated partition coefficient.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 1-Azaspiro[3.5]nonane (XLogP3-AA = 1.6) |
| Quantified Difference | ΔXLogP = +1.6 (approx. 40-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1][2] |
Why This Matters
Higher lipophilicity can significantly impact membrane permeability and metabolic stability, making this scaffold a more suitable choice for medicinal chemistry programs targeting intracellular or CNS-penetrant compounds.
- [1] PubChem. 6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonane (CID 103961492). National Library of Medicine. Computed XLogP3-AA: 3.2. View Source
- [2] PubChem. 1-Azaspiro[3.5]nonane (CID 54595634). National Library of Medicine. Computed XLogP3-AA: 1.6. View Source
